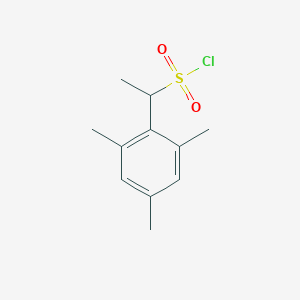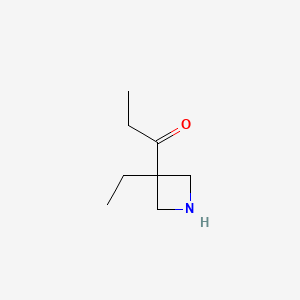
1-(3-Ethylazetidin-3-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethylazetidin-3-yl)propan-1-one is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylazetidin-3-yl)propan-1-one typically involves the reaction of ethylamine with a suitable precursor, such as 3-chloropropan-1-one, under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethylamine attacks the carbonyl carbon of the 3-chloropropan-1-one, leading to the formation of the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Ethylazetidin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The azetidine ring can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azetidines.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethylazetidin-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Ethylazetidin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Aminoazetidin-1-yl)propan-1-one: Similar structure but with an amino group instead of an ethyl group.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring and methoxy groups, differing significantly in structure and properties.
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: Features pyrazole rings, offering different chemical reactivity and applications.
Uniqueness
1-(3-Ethylazetidin-3-yl)propan-1-one is unique due to its specific azetidine ring structure and the presence of an ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-(3-ethylazetidin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-7(10)8(4-2)5-9-6-8/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
BGQCGJTVHZVVJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1(CNC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


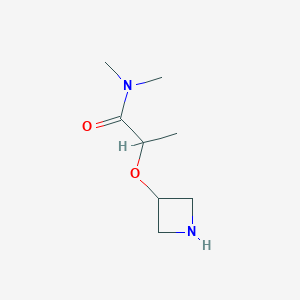
![Tert-butyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13632985.png)
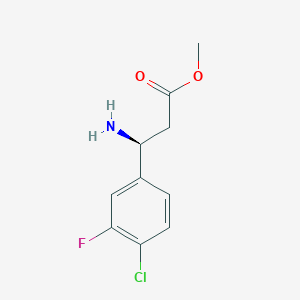

![1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine](/img/structure/B13633002.png)
![2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13633004.png)
![[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride](/img/structure/B13633010.png)
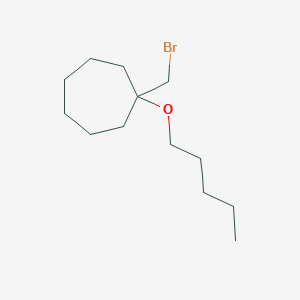
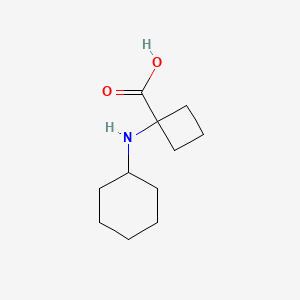
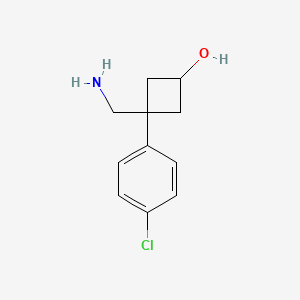

![(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B13633030.png)

